

# Prescribing Guidelines for Trisekvens in Early Menopause: Application Notes and Protocols

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## Compound of Interest

Compound Name: Trisekvens

Cat. No.: B1213389

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the prescribing guidelines for **Trisekvens**, a sequential hormone replacement therapy (HRT), for the management of symptoms associated with early menopause and premature ovarian insufficiency (POI). The following protocols and data are intended to serve as a resource for research, clinical trial design, and drug development in this specific patient population.

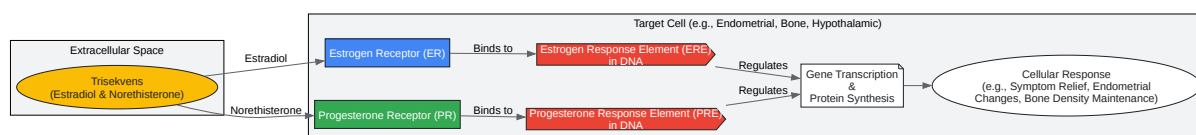
## Introduction and Mechanism of Action

Early menopause (before age 45) and premature ovarian insufficiency (POI; before age 40) are characterized by the cessation of ovarian function, leading to estrogen deficiency. This results in a range of symptoms, including vasomotor symptoms (hot flashes, night sweats), urogenital atrophy, and an increased risk of long-term health consequences such as osteoporosis and cardiovascular disease.[1][2] Hormone replacement therapy is the standard of care for managing these symptoms and mitigating long-term risks, with treatment typically recommended at least until the natural age of menopause.[1]

**Trisekvens** (also known as Trisequens) is a continuous sequential HRT containing estradiol (an estrogen) and norethisterone acetate (a progestin).[3][4] Its mechanism of action is to supplement the declining endogenous hormone levels, thereby alleviating the symptoms of estrogen deficiency.[5] The sequential administration of estrogen followed by a combination of estrogen and progestin is designed to mimic the natural menstrual cycle in women who have a

uterus, inducing regular withdrawal bleeding and reducing the risk of endometrial hyperplasia that can be associated with unopposed estrogen therapy.[6][7]

## Signaling Pathway of Estradiol and Norethisterone



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*Hormonal signaling pathway of **Trisekvens** components.*

## Prescribing Guidelines

### Indications

**Trisekvens** is indicated for:

- Hormone replacement therapy for estrogen deficiency symptoms in women with an intact uterus who are experiencing early menopause or have been diagnosed with POI.[7]
- Prevention of osteoporosis in postmenopausal women at high risk of future fractures who are intolerant of, or contraindicated for, other medicinal products approved for the prevention of osteoporosis.[7]

### Contraindications

Absolute contraindications for the use of **Trisekvens** include:[5]

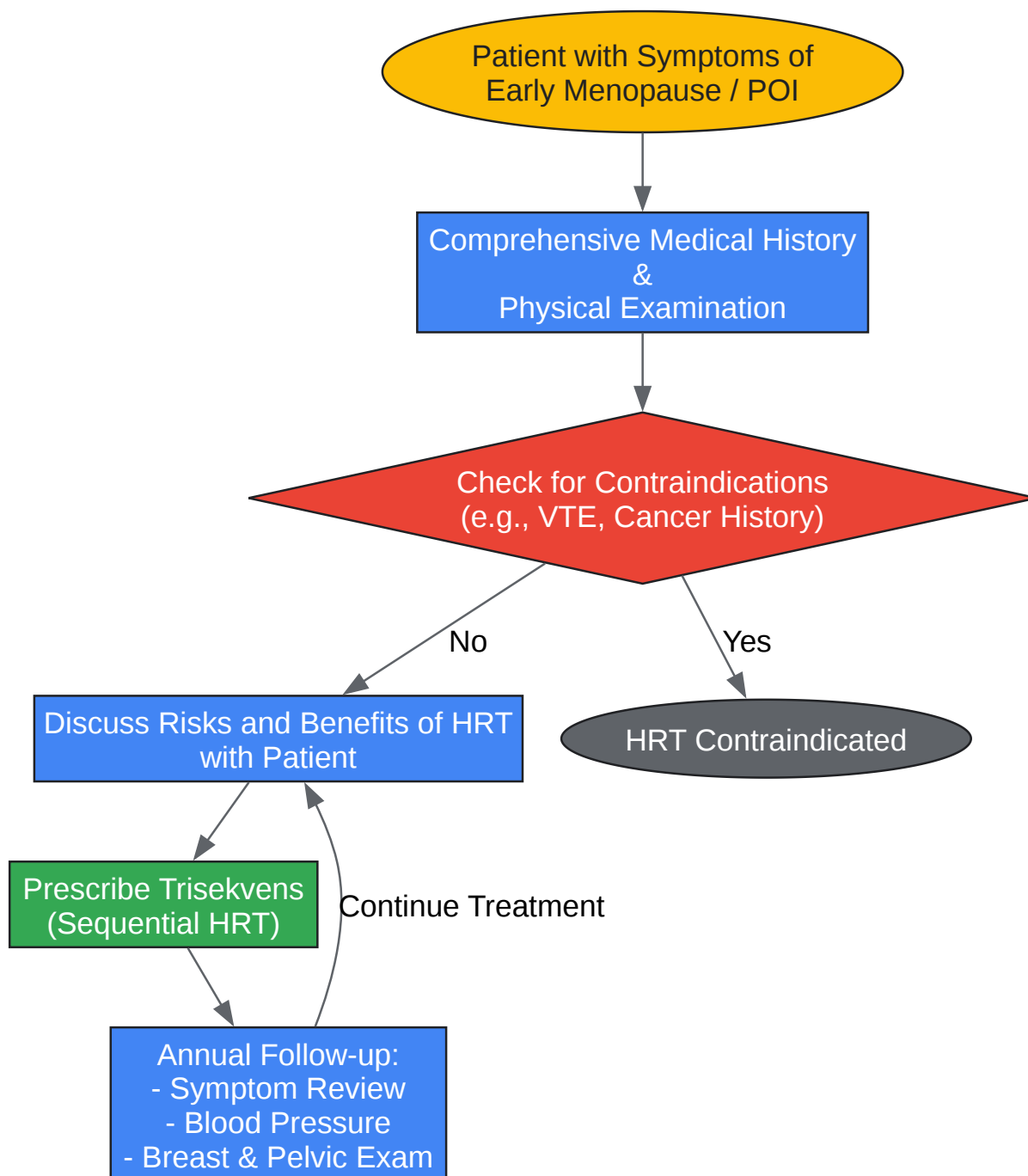
- Known, past, or suspected breast cancer.

- Known, past, or suspected estrogen-dependent malignant tumors (e.g., endometrial cancer).
- Undiagnosed genital bleeding.
- Untreated endometrial hyperplasia.
- Previous or current venous thromboembolism (deep vein thrombosis, pulmonary embolism).
- Known thrombophilic disorders.
- Active or recent arterial thromboembolic disease (e.g., angina, myocardial infarction).
- Acute liver disease or a history of liver disease as long as liver function tests have failed to return to normal.
- Hypersensitivity to the active substances or to any of the excipients.
- Porphyria.

## Patient Assessment

Before initiating **Trisekvens**, a thorough personal and family medical history should be taken. A physical examination, including a pelvic and breast examination, should be performed.[8] The need for treatment should be re-evaluated at least annually.[8]

## Prescribing Decision-Making Workflow



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*Logical workflow for prescribing **Trisekvens** in early menopause.*

## Dosage and Administration Protocol

**Trisekvens** is a continuous sequential HRT product administered orally once daily.<sup>[7]</sup> The 28-day cycle is designed to provide estrogen unopposed for the first 12 days, followed by a combination of estrogen and progestin for 10 days, and a lower dose of estrogen for the final 6 days.<sup>[7]</sup>

Tablet Composition	
Days 1-12 (Blue Tablets)	Estradiol 2 mg
Days 13-22 (White Tablets)	Estradiol 2 mg and Norethisterone Acetate 1 mg
Days 23-28 (Red Tablets)	Estradiol 1 mg

#### Administration Schedule:

- **Initiation:** In women who are not currently on HRT, treatment can be started on any convenient day.<sup>[7]</sup> For those transitioning from another sequential HRT regimen, treatment should begin the day after the previous regimen is completed.<sup>[9]</sup>
- **Daily Intake:** One tablet is to be taken orally each day without interruption, preferably at the same time.<sup>[7]</sup>
- **Sequential Order:** The tablets must be taken in the correct sequence as indicated on the pack: blue, then white, then red.<sup>[3]</sup>
- **Continuation:** After the last red tablet is taken, treatment continues with the first blue tablet from a new pack on the following day.<sup>[7]</sup>
- **Missed Dose:** If a dose is forgotten, it should be taken as soon as possible within 12 hours. If more than 12 hours have passed, the missed tablet should be discarded. A missed dose may increase the likelihood of breakthrough bleeding and spotting.<sup>[9]</sup>

## Monitoring and Follow-up

Regular follow-up is crucial for women on HRT. It is recommended to have a medical review at 3 months after initiation and then at least annually.<sup>[10]</sup>

#### Monitoring Parameters:

- **Symptom Relief:** Assessment of the effectiveness of treatment in managing menopausal symptoms.
- **Bleeding Pattern:** Any breakthrough bleeding or spotting should be evaluated, especially if it persists beyond the first few months of treatment.
- **Blood Pressure:** Should be monitored regularly.
- **Breast and Pelvic Examination:** Should be performed annually.
- **Mammography:** Regular breast screening should be conducted as per national guidelines.

## Clinical Data Summary

While extensive clinical trial data specifically for **Trisekvens** in the early menopause and POI population is limited, the principles of its use are extrapolated from studies on HRT in postmenopausal women and general guidelines for managing early menopause.

Parameter	Finding
Symptom Relief	HRT, including estradiol and norethisterone combinations, is effective in alleviating vasomotor and urogenital symptoms of menopause. <a href="#">[5]</a> <a href="#">[11]</a>
Bone Mineral Density	Estrogen therapy is proven to prevent bone loss associated with menopause. <a href="#">[7]</a>
Endometrial Safety	The addition of a progestin like norethisterone for at least 10 days per cycle significantly reduces the risk of endometrial hyperplasia associated with unopposed estrogen therapy in women with a uterus. <a href="#">[7]</a>

It is important to note that the benefit-risk profile of HRT may be more favorable in younger women with early menopause compared to older postmenopausal women, due to a lower absolute risk of adverse events.[\[8\]](#)

## Representative Experimental Protocol

The following is a representative protocol for a clinical trial to evaluate the efficacy and safety of **Trisekvens** in women with early menopause. This protocol is based on common methodologies used in HRT clinical trials.

### Study Title

A Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of **Trisekvens** in the Management of Symptoms in Women with Early Menopause.

### Study Objectives

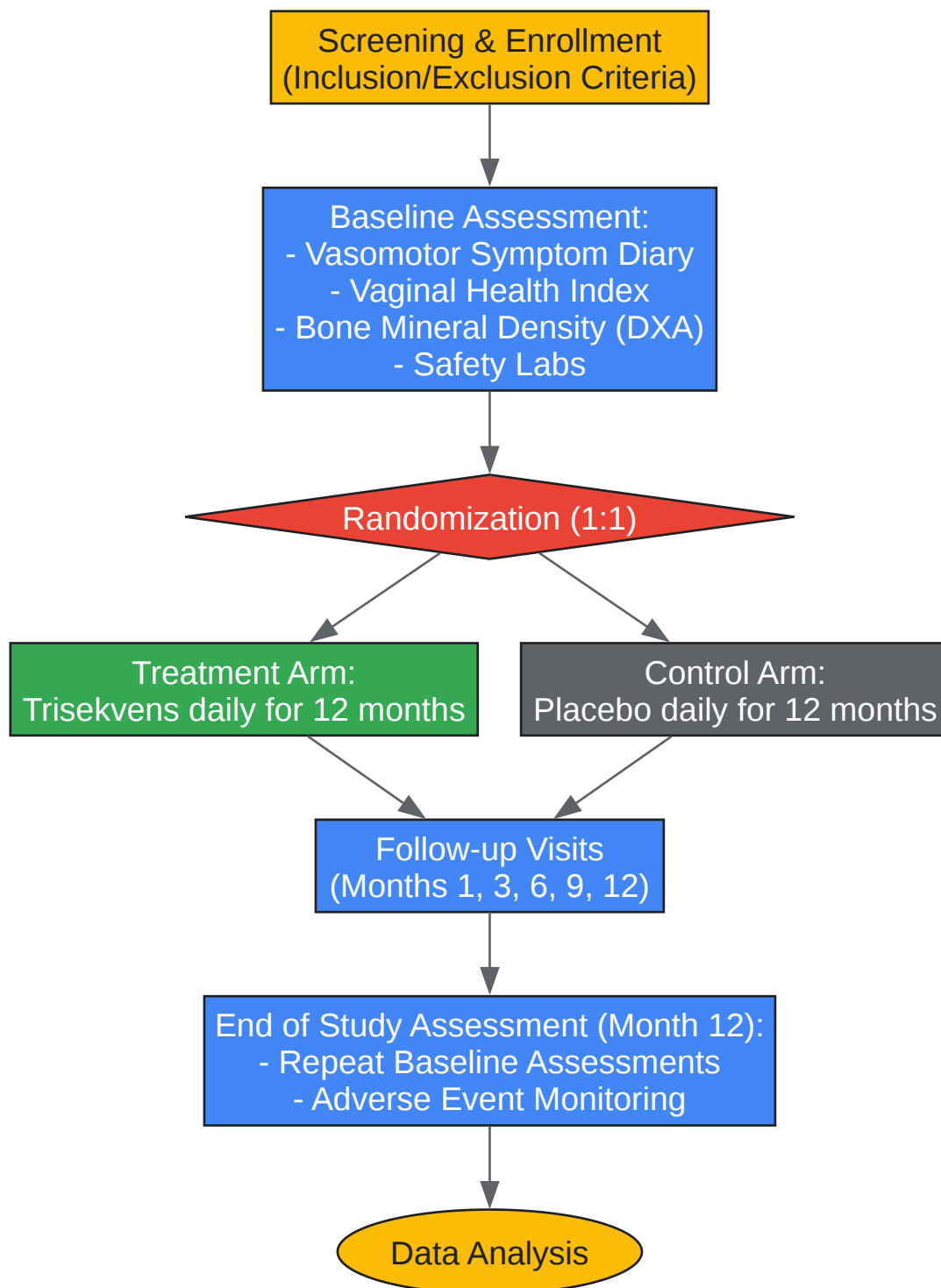
- Primary Objective: To assess the efficacy of **Trisekvens** in reducing the frequency and severity of vasomotor symptoms compared to placebo.
- Secondary Objectives:
  - To evaluate the effect of **Trisekvens** on urogenital symptoms.
  - To assess the impact of **Trisekvens** on bone mineral density.
  - To evaluate the safety and tolerability of **Trisekvens**.
  - To assess the bleeding patterns associated with **Trisekvens**.

### Study Design

- Design: A 12-month, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Patient Population: Women aged 40-45 with a diagnosis of early menopause (amenorrhea for at least 6 months and FSH levels > 30 mIU/mL).
- Intervention:
  - Treatment Group: **Trisekvens** (one tablet orally daily as per the sequential regimen).

- Control Group: Placebo (matching in appearance and administered in the same sequential manner).

## Representative Experimental Workflow



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Representative workflow for a clinical trial of **Trisekvens**.

## Outcome Measures

Endpoint	Measure	Timepoints
Primary Efficacy	Change from baseline in the mean daily number and severity of hot flushes.	Baseline, Months 1, 3, 6, 12
Secondary Efficacy	Change from baseline in the Vaginal Health Index.	Baseline, Month 12
Percentage change from baseline in lumbar spine and femoral neck bone mineral density.	Baseline, Month 12	
Safety	Incidence of adverse events, changes in vital signs, and clinical laboratory parameters.	Throughout the study
Incidence and pattern of vaginal bleeding (patient diary).	Throughout the study	

## Statistical Analysis

The primary efficacy analysis will be performed on the intent-to-treat (ITT) population. An analysis of covariance (ANCOVA) will be used to compare the change from baseline in vasomotor symptoms between the two groups, with baseline value as a covariate. Secondary endpoints will be analyzed using appropriate statistical methods.

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